Boric acid-d3
Overview
Description
Synthesis Analysis
Boric acid plays a pivotal role in organic synthesis, serving as an efficient, mild, and inexpensive catalyst for numerous transformations. It catalyzes a variety of reactions, including esterification, transesterification, aza-Michael and thia-Michael addition, condensation, and multicomponent reactions leading to the synthesis of biologically important compounds (Pal, 2018).
Molecular Structure Analysis
The vibrational properties of boric acid, including its polymorphs, have been extensively studied using infrared and Raman spectroscopy, complemented by density functional theory (DFT) calculations. These studies provide insights into the in-plane and out-of-plane motions, molecular vibrations, and the effects of different polymorphic forms on the vibrational signatures of boric acid (Silva et al., 2018).
Chemical Reactions and Properties
Boric acid is used in the hydroxylation of aryl halides, showcasing its versatility as a hydroxide reagent in organic transformations. This process tolerates a wide range of functional groups, highlighting boric acid's compatibility with various organic substrates (Song & Wang, 2020). Furthermore, its role in the nitridation process of converting boric acid to boron oxynitride underlines its utility in materials science (Gouin et al., 1995).
Physical Properties Analysis
Boric acid's polymorphs exhibit distinct structural, electronic, and optical properties, useful in various applications from pest control to photonics. Studies on these polymorphs provide valuable information on their potential applications and the underlying principles governing their behavior (Silva et al., 2016).
Chemical Properties Analysis
The chemical properties of boric acid, such as its ability to form stable complexes with different ligands and its catalytic activity in various organic reactions, are crucial for its wide applicability in synthesis and materials science. Its use in the selective esterification of alpha-hydroxycarboxylic acids exemplifies its chemoselectivity and efficiency as a catalyst (Houston, Wilkinson, & Blanchfield, 2004).
Scientific Research Applications
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Agriculture
- Boric Acid is used in agriculture, especially in the cultivation of crops. It is known that an excess amount of boric acid or other boron-contained compounds may lead to toxicity in plants .
- The method of application involves the use of boric acid as a soil supplement, where it is mixed with the soil or added to the water used for irrigation .
- The results of this application can vary, but most crop species are highly tolerant of excess boron content, except cereal species and citrus and nut trees .
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Organic Synthesis
- Boric Acid plays a role of catalyst in organic synthesis because of commercial availability, its excellent solubility in water, environmental stability, ease of handling, inexpensiveness and eco-friendly nature .
- It is used in various organic transformations such as amidation, esterification, Michael addition, transesterification, ipso- hydroxylation, Biginelli reaction, decarboxylation, halogenation reaction, condensation reactions, Friedel-Crafts reactions, Tishchenko reactions, reactions involving protection and deprotection of functional groups and multicomponent reactions involved in the synthesis of nitrogen and oxygen heterocycles .
- The results of these applications are the successful synthesis of various organic compounds .
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Antiseptic
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Preservation
- Boric Acid is commonly used in the production of wood preservatives, as it helps protect wood from decay and insect damage .
- It is usually applied directly to the wood or mixed with other chemicals to form a protective coating .
- The results of this application are the increased lifespan and durability of the wood .
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Flame Retardant
- Boric Acid is also used as a flame retardant in various products, including textiles and plastics .
- It is typically mixed with the material during the manufacturing process to provide flame-resistant properties .
- The results of this application are the increased safety and fire resistance of the products .
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Nuclear Power
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Pesticide
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Green Chemistry
- Boric Acid has earned exceptional interest by playing a role of catalyst in organic synthesis because of commercial availability, its excellent solubility in water, environmental stability, ease of handling, inexpensiveness and eco-friendly nature .
- It is used in various organic transformations such as amidation, esterification, Michael addition, transesterification, ipso- hydroxylation, Biginelli reaction, decarboxylation, halogenation reaction, condensation reactions, Friedel-Crafts reactions, Tishchenko reactions, reactions involving protection and deprotection of functional groups and multicomponent reactions involved in the synthesis of nitrogen and oxygen heterocycles .
- The results of these applications are the successful synthesis of various organic compounds .
-
pH Buffer
Safety And Hazards
Future Directions
properties
IUPAC Name |
trideuterio borate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH3O3/c2-1(3)4/h2-4H/i2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXLFKZBHKPEV-NRUYWUNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OB(O[2H])O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583601 | |
Record name | (~2~H_3_)Boric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boric acid-d3 | |
CAS RN |
14149-58-7 | |
Record name | (~2~H_3_)Boric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14149-58-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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